molecular formula C16H16N2O2 B1454982 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid CAS No. 1160995-15-2

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid

Cat. No. B1454982
CAS RN: 1160995-15-2
M. Wt: 268.31 g/mol
InChI Key: NCPNSYDXGVRYAJ-UHFFFAOYSA-N
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Description

“6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid” is a chemical compound . It is a tetrahydronaphthyridine ring-fused chiral amino acid .


Synthesis Analysis

The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a related compound, has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .


Chemical Reactions Analysis

The synthesis of this compound involves several key steps, including a Heck-type vinylation of chloropyridine using ethylene gas, the formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation .

Scientific Research Applications

Anticancer Properties

The compound has been found to have significant anticancer properties . It has been studied for its effects on different cancer cell lines, and the results have shown promising potential for its use in cancer treatment .

Anti-HIV Activity

The compound has also been found to have anti-HIV properties . This suggests that it could potentially be used in the development of new treatments for HIV .

Antimicrobial Activity

The antimicrobial activity of the compound has been noted in scientific research . This could make it a valuable resource in the development of new antimicrobial drugs .

Analgesic Properties

The compound has been found to have analgesic properties . This means it could potentially be used in the development of new pain relief medications .

Anti-inflammatory Activity

The compound has been found to have anti-inflammatory properties . This suggests that it could be used in the treatment of conditions characterized by inflammation .

Antioxidant Activity

The compound has been found to have antioxidant properties . This could potentially make it useful in the treatment of conditions caused by oxidative stress .

Tubulin Inhibitor

There is an urgent need to develop new tubulin inhibitors with fewer side effects and good oral bioavailability that are less prone to clinically relevant drug resistance mechanisms . This compound could potentially meet these requirements .

Medicinal Chemistry Building Blocks

The compound can serve as a building block in medicinal chemistry . It can be used to create a small library of triazolopyrazines with a variety of substituents in position 3 . This could potentially be used for medicinally oriented synthesis .

Mechanism of Action

The compound is related to TAK-828F, a potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist . RORγt plays an important role in the differentiation of Th17 cells and production of IL-17A/IL-17F . Therefore, a medicament that inhibits the action of RORγt is expected to have a treatment effect on various immune diseases by suppressing the differentiation and activation of Th17 cells .

Future Directions

The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound . The new synthesis is free of chromatography or distillation purification processes and therefore qualifies for extension to large-scale manufacture . This could open up new possibilities for the development of medicaments for various immune diseases .

properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(20)15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPNSYDXGVRYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(C=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676660
Record name 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160995-15-2
Record name 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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